N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide is a complex organic compound that features a unique combination of furan and pyridazine moieties. This compound is identified by its CAS number 946365-48-6 and has a molecular formula of C19H19N3O5, with a molecular weight of approximately 369.37 g/mol. It is primarily utilized in scientific research, particularly in medicinal chemistry and drug development.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structures. Its classification as a pyridazine derivative with additional functional groups makes it relevant for studies in pharmacology and organic synthesis.
The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide involves several key steps:
The molecular structure of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide can be represented using various structural formulas:
The compound features:
The SMILES notation for this compound is COc1cccc(c1C(=O)NCCn1nc(ccc1=O)c1ccco1)OC
, which encodes its structural information for computational chemistry applications .
The chemical reactivity of this compound can be explored through various reactions:
The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide is not fully elucidated but may involve:
Relevant data from suppliers indicate that the compound has a purity level exceeding 90%, ensuring its suitability for research applications .
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-N'-(pyridin-3-yl)ethanediamide has several scientific uses:
This compound exemplifies the intricate relationship between structure and function in drug design, highlighting its potential significance in future pharmaceutical developments.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0